molecular formula C22H30O2 B6179619 3-(10-phenyldecyl)benzene-1,2-diol CAS No. 95690-70-3

3-(10-phenyldecyl)benzene-1,2-diol

Cat. No.: B6179619
CAS No.: 95690-70-3
M. Wt: 326.5
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Description

3-(10-phenyldecyl)benzene-1,2-diol is a synthetic catechol derivative of interest in advanced materials and organic chemistry research. This compound features a benzene-1,2-diol (catechol) moiety, a group known for its metal-chelating properties and role in redox chemistry , linked to a hydrophobic 10-phenyldecyl chain. This structure suggests potential as a building block for polymers or as a ligand in catalytic systems. Catechol derivatives are frequently investigated in the development of photosensitive resin compositions for electronic applications, such as color filters in display devices . The long alkyl chain may be incorporated to influence material properties like solubility and thermal stability. Researchers value this compound for studying hydrogen bonding interactions and subtle intramolecular forces, which are crucial in the design of functional organic materials . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

95690-70-3

Molecular Formula

C22H30O2

Molecular Weight

326.5

Purity

95

Origin of Product

United States

Natural Occurrence and Isolation of 3 10 Phenyldecyl Benzene 1,2 Diol

Botanical Sources and Distribution of 3-(10-phenyldecyl)benzene-1,2-diol

This compound is a naturally occurring phenolic lipid. Its presence has been identified in the chemical makeup of certain plant species, particularly within the Anacardiaceae family, which is known for producing a variety of alkylcatechols.

One of the primary botanical sources of this compound is Melanorrhoea usitata, a tree native to Southeast Asia. The compound is found in the tree's black latex, a substance that has been the subject of chemical investigation. Research has also pointed to its presence in other plants of the same family, which are often characterized by the production of urushiols and related phenolic compounds. The distribution within the plant is typically concentrated in the resinous sap or latex.

Isolation Methodologies from Natural Matrices

The process of isolating this compound from its natural botanical sources involves a series of sophisticated laboratory techniques. The initial step is typically the collection of the plant material, such as the latex, followed by an extraction process.

The crude extract, containing a mixture of various compounds, is then subjected to chromatographic techniques to separate the individual components. A common method involves partitioning the crude extract with different solvents to separate compounds based on their polarity. For instance, an acetone extract of the raw latex can be partitioned between hexane and aqueous methanol.

Further purification is achieved through column chromatography. In this process, the semi-purified extract is passed through a column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different compounds separate based on their affinity for the stationary and mobile phases. Fractions are collected and analyzed, and those containing the desired compound are combined.

High-performance liquid chromatography (HPLC) is often employed for the final purification step. This technique provides a higher degree of separation and allows for the isolation of the compound in a pure form. The structural identity of the isolated this compound is then confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Interactive Data Table: Isolation of this compound

StepTechniqueDescription
1. Extraction Solvent ExtractionThe raw latex is extracted with acetone to obtain a crude extract.
2. Partitioning Liquid-Liquid ExtractionThe acetone extract is partitioned between n-hexane and 80% aqueous methanol. The methanolic layer is retained.
3. Column Chromatography Silica Gel ChromatographyThe methanolic extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform in n-hexane.
4. Further Purification Preparative TLCFractions containing the compound are further purified by preparative thin-layer chromatography (TLC).
5. Final Purification High-Performance Liquid Chromatography (HPLC)Final purification is achieved using reversed-phase HPLC.
6. Structure Elucidation Spectroscopic AnalysisThe structure of the pure compound is confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Co-occurrence with Related Alkylcatechols and Phenolic Lipids

This compound does not occur in isolation within its natural sources. It is typically part of a complex mixture of structurally similar alkylcatechols and other phenolic lipids. These co-occurring compounds often share a common catechol ring structure but differ in the length and degree of unsaturation of their alkyl side chains.

In the latex of Melanorrhoea usitata, for example, this compound is found alongside a series of other catechol derivatives. These can include compounds with saturated and unsaturated alkyl chains of varying lengths. The presence of this mixture of related compounds is a characteristic feature of the chemical profile of many plants within the Anacardiaceae family.

The study of these co-occurring compounds is crucial for understanding the biosynthetic pathways within the plant and their potential ecological functions. The specific composition of this mixture of phenolic lipids can vary depending on the plant species, its geographical location, and environmental conditions.

Synthetic Routes and Chemical Transformations of 3 10 Phenyldecyl Benzene 1,2 Diol

Total Synthesis Strategies for 3-(10-phenyldecyl)benzene-1,2-diol

The total synthesis of this compound, a substituted catechol, can be approached through several strategic routes. These strategies primarily involve the formation of the long alkyl chain on a pre-existing catechol or a protected precursor.

Synthesis via Alkylation of Catechol Precursors

A primary method for synthesizing 3-alkylcatechols involves the direct alkylation of a catechol precursor. Friedel-Crafts alkylation is a key reaction in this approach. Due to the high reactivity of the catechol ring and its sensitivity to oxidation, it is often more practical to use a protected form of catechol, such as veratrole (1,2-dimethoxybenzene), for the alkylation step. wikipedia.org

The reaction would typically involve reacting the catechol precursor with a suitable electrophile containing the 10-phenyldecyl group. Potential alkylating agents are presented in the table below.

Alkylating Agent Reaction Type Typical Catalyst/Conditions Notes
10-phenyl-1-deceneFriedel-Crafts AlkylationStrong acid (e.g., H₂SO₄, HF) or Lewis acid (e.g., AlCl₃, FeCl₃)Can lead to rearrangements and multiple alkylations. Regioselectivity can be an issue.
10-phenyldecyl halide (e.g., bromide, chloride)Friedel-Crafts AlkylationLewis acid (e.g., AlCl₃, FeCl₃)A common and effective method for attaching alkyl chains to aromatic rings.
10-phenyldecanoic acidFriedel-Crafts Acylation followed by Reduction1. Lewis acid (AlCl₃) with the acyl chloride. 2. Reduction (e.g., Clemmensen or Wolff-Kishner)This two-step approach avoids the carbocation rearrangements often seen in direct alkylation.

The choice of catalyst and reaction conditions is crucial to control the position of alkylation on the aromatic ring and to minimize side reactions.

Stereoselective Approaches to 1,2-diol Moieties

The term "1,2-diol" refers to two hydroxyl groups on adjacent carbon atoms. wikipedia.org In the context of this compound, the 1,2-diol is the catechol moiety itself, which is aromatic and planar. Therefore, stereoselectivity is not a factor for the catechol ring. However, stereoselective synthesis becomes highly relevant when creating non-aromatic diol analogs or if there were chiral centers on the side chain.

Several powerful methods exist for the stereoselective synthesis of 1,2-diols from alkenes: researchgate.net

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation uses an osmium catalyst with a chiral ligand to convert an alkene into a chiral diol with high enantioselectivity. wikipedia.org

Enzymatic Synthesis: Biocatalytic methods, using enzymes like lyases and alcohol dehydrogenases, can produce all four stereoisomers of a diol like 1-phenylpropane-1,2-diol (B147034) from simple precursors. researchgate.net

From Epoxides: The hydrolysis of stereochemically pure epoxides, which can be formed from alkenes, provides a reliable route to both syn and anti diols. wikipedia.org

These methods are fundamental in organic synthesis for creating complex molecules with specific stereochemistry. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Role of 3-(10-phenyldecyl)veratrole as a Synthetic Intermediate

Veratrole (1,2-dimethoxybenzene) is a common and effective protecting group for the catechol functional group. wikipedia.org The methyl ethers are relatively stable to many reaction conditions, including those used for alkylation, but can be removed later in the synthesis. googleapis.com Therefore, a highly logical synthetic route to the target compound involves 3-(10-phenyldecyl)veratrole as a key intermediate.

The synthesis would proceed as follows:

Alkylation: Veratrole is alkylated with a 10-phenyldecyl electrophile (as described in 3.1.1) to form 3-(10-phenyldecyl)veratrole.

Deprotection: The two methyl groups of 3-(10-phenyldecyl)veratrole are cleaved to reveal the diol, yielding the final product, this compound.

This strategy prevents unwanted side reactions and oxidation of the sensitive catechol group during the carbon-carbon bond-forming step. Veratrole itself can be synthesized from catechol using various methylating agents, such as dimethyl carbonate or dimethyl sulfate (B86663), a reaction that highlights the reversible nature of this protecting group strategy. google.comgoogle.comgoogle.com

Deprotection and Functional Group Interconversion Pathways

Deprotection is the crucial final step in a synthesis utilizing the veratrole intermediate. The conversion of the robust methoxy (B1213986) groups back to hydroxyl groups requires strong reagents.

Common Deprotection Reagents for Veratrole Ethers:

Reagent Typical Conditions Mechanism
Boron Tribromide (BBr₃) Anhydrous solvent (e.g., CH₂Cl₂) at low temperatures Lewis acid-mediated cleavage of the ether bond.
Hydrobromic Acid (HBr) High temperatures, often in acetic acid Strong acid-catalyzed nucleophilic substitution (SN2).

Beyond deprotection, functional group interconversions (FGIs) represent a class of reactions that transform one functional group into another. solubilityofthings.comimperial.ac.uk These transformations are fundamental to organic synthesis. fiveable.me For the this compound structure, FGIs could be applied to modify the terminal phenyl group or the long alkyl chain. For instance, benzylic oxidation could introduce a ketone, or electrophilic substitution on the terminal phenyl ring could add other functional groups. These interconversions allow for the synthesis of a wide range of derivatives from a common intermediate. ub.eduvanderbilt.edu

Derivatization and Analog Synthesis of this compound

The synthesis of derivatives and analogs allows for the systematic exploration of structure-activity relationships. nih.gov Modifications can be targeted at various parts of the molecule.

Modifications of the Catechol Ring System

The catechol ring is a versatile platform for chemical modification due to the reactivity of its hydroxyl groups and the activated aromatic ring.

Key Derivatization Reactions of the Catechol Moiety:

Reaction Type Reagents Product Type Notes
Etherification Alkyl halides (e.g., CH₃I), dimethyl sulfate in the presence of a baseMono- or di-ethers (e.g., guaiacol (B22219) or veratrole derivatives)Allows for modulation of polarity and hydrogen-bonding ability. wikipedia.org
Esterification Acyl chlorides, acid anhydridesMono- or di-estersCan serve as a prodrug strategy to improve bioavailability. taylorandfrancis.com
Cyclic Ether/Acetal Formation Dihaloalkanes, ketones/aldehydesDioxolane or dioxane ringsProtects the diol functionality and can introduce conformational rigidity. wikipedia.org
Electrophilic Aromatic Substitution Halogens, nitric acid, sulfonic acidRing-substituted catecholsThe hydroxyl groups are strongly activating and ortho-, para-directing.
Metal Chelation Metal ionsMetal-catecholate complexesThe catechol unit acts as a bidentate ligand, forming stable complexes with various metals. nih.gov
Oxidation Oxidizing agents (e.g., Ag₂O, FeCl₃)o-QuinonesThe catechol/o-quinone redox couple is a key feature of this functional group. nih.gov

These modifications can be used to fine-tune the electronic and steric properties of the molecule. For instance, introducing thioether linkers directly to the aromatic ring is another synthetic strategy for creating derivatives with new functionalities. nih.gov The synthesis of various analogs, such as those replacing the benzene (B151609) ring with other aromatic systems like pyridine (B92270) or furan, can also be envisioned through multi-step synthetic sequences. nih.gov

Alterations of the Phenyl-Alkyl Side Chain

The 10-phenyldecyl side chain presents several sites for chemical alteration, including the terminal phenyl ring and the ten-carbon alkyl chain. Modifications to this chain can be achieved through various chemical and biocatalytic methods, although these often require the prior protection of the reactive catechol hydroxyls to prevent unwanted side reactions.

Chemical Functionalization:

Modern organic synthesis provides powerful tools for C–H bond functionalization, which can be applied to modify the phenyl-alkyl chain. Palladium-catalyzed reactions, in particular, are versatile for installing a wide range of functional groups. nih.govresearchgate.net For the terminal phenyl group of the side chain, established methods like electrophilic aromatic substitution could introduce nitro or halo groups, provided the reaction conditions are controlled to avoid degradation. More advanced palladium-catalyzed C–H functionalization techniques could enable the direct introduction of acetoxy, amino, or other functional groups. nih.govnih.govamericanelements.com

The long alkyl chain is less reactive, but specific positions can be targeted. For instance, benzylic C-H bonds (adjacent to the terminal phenyl ring) and those adjacent to the catechol ring are more susceptible to oxidation. Palladium-catalyzed oxygenation can convert both benzylic and unactivated sp³ C–H bonds into acetate (B1210297) groups using oxidants like PhI(OAc)₂. nih.govresearchgate.net

Biocatalytic Functionalization:

Biocatalysis offers a highly selective alternative for modifying the side chain under mild conditions. Enzymes such as monooxygenases and hydroxylases can perform specific oxidations. For example, 4-ethylphenol (B45693) methylenehydroxylase (4EPMH) from Pseudomonas putida is known to hydroxylate the methylene (B1212753) group adjacent to the benzene ring in various 4-alkylphenols, producing chiral alcohols. nih.govasm.org A similar enzymatic system could potentially hydroxylate the benzylic position of the terminal phenyl group or the carbon adjacent to the catechol ring on the this compound molecule. Another biocatalytic system from Corynebacterium glutamicum has been shown to selectively oxidize p- and m-alkylated phenols. pnas.org

The table below summarizes potential modification strategies for the phenyl-alkyl side chain.

Reaction TypeTarget SiteReagents/CatalystPotential ProductCitation
C–H AcetoxylationAlkyl chain (benzylic or unactivated C-H)Pd(OAc)₂, PhI(OAc)₂Acetoxylated side chain nih.govresearchgate.net
C–H AlkenylationTerminal Phenyl Group (ortho-position)Pd(II) catalyst, AlkeneAlkenyl-substituted terminal phenyl group americanelements.com
Biocatalytic HydroxylationBenzylic carbon of terminal phenyl group4-Ethylphenol methylenehydroxylase (4EPMH)Side chain with a secondary alcohol nih.govasm.org
Biocatalytic Oxidationp- or m-alkylated phenolsCreHI/CreJEF/CreD system from Corynebacterium glutamicumOxidized alkyl side chain pnas.org

Preparation of Alkyl Catechol Esters and Ethers

The two hydroxyl groups of the catechol moiety are primary sites for functionalization, readily undergoing esterification and etherification reactions. These transformations are crucial for altering the molecule's polarity, reactivity, and biological profile.

Esterification:

Catechol esters can be synthesized through reaction with carboxylic acid derivatives. A common laboratory method involves using acyl chlorides or anhydrides in the presence of a base. A more recent, metal-free approach utilizes aryl acyl peroxides and phenols in the presence of 1,4-diaza[2.2.2]bicyclooctane (DABCO) at room temperature, offering high yields and excellent selectivity. researchgate.net

Enzymatic methods provide a green alternative for ester synthesis. Lipases are widely used for esterification reactions due to their high selectivity and ability to function under mild conditions, often in non-aqueous solvents or biphasic systems to shift the equilibrium towards ester formation. nih.govnih.gov Lipase-catalyzed reactions can even be performed in aqueous nanomicellar systems. rsc.org

Etherification:

The synthesis of catechol ethers is classically achieved via the Williamson ether synthesis, where the catechol is first deprotonated with a strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For more complex substrates, copper-catalyzed C-O coupling reactions provide an effective route to aryl ethers. frontiersin.org

The following table details various methods for the preparation of esters and ethers of alkyl catechols.

TransformationMethodReagents and ConditionsProduct TypeCitation
EsterificationDABCO-mediatedAryl acyl peroxide, DABCO, room temperatureAromatic ester researchgate.net
EsterificationLipase-catalyzedCarboxylic acid, Lipase (e.g., Novozym 435), organic solventAlkyl or aryl ester nih.govnih.gov
EtherificationWilliamson SynthesisAlkyl halide, Strong base (e.g., NaH)Alkyl ether frontiersin.org
EtherificationCopper-catalyzed Cross-CouplingAryl halide, Cu catalyst, Ligand, BaseAryl ether frontiersin.org
Thioether SynthesisAcid-catalyzed condensationFunctionalized thiol, Acid catalystCatechol thioether mdpi.comresearchgate.netnih.gov

Chemoenzymatic and Biocatalytic Syntheses of Catechol Derivatives

Chemoenzymatic and biocatalytic approaches are increasingly favored for the synthesis of complex molecules like substituted catechols due to their high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and reduced environmental impact. manchester.ac.ukresearchgate.netwur.nl

The synthesis of 3-substituted catechols can be achieved from the corresponding substituted benzenes using whole-cell biocatalysts. A well-studied example involves strains of Pseudomonas putida. These bacteria possess a toluene (B28343) dioxygenase (TDO) enzyme that catalyzes the cis-dihydroxylation of the aromatic ring. A subsequent dehydrogenase enzyme oxidizes the resulting cis-dihydrodiol to the corresponding catechol. manchester.ac.ukresearchgate.netwur.nl By this logic, 10-phenyldecylbenzene could serve as a precursor for the biocatalytic production of this compound. This chemoenzymatic strategy combines a biocatalytic dihydroxylation step with a chemical or enzymatic dehydrogenation step. manchester.ac.ukresearchgate.net

Laccases are another class of powerful enzymes used in the synthesis of phenolic compounds. nih.govrsc.org These multicopper oxidases catalyze the one-electron oxidation of phenolic substrates, generating reactive radicals. nih.govnih.gov These radicals can then undergo coupling reactions to form dimers and polymers. This process is the basis for the enzymatic curing of "Urushi," a natural lacquer derived from urushiols (alkyl-substituted catechols). nih.govresearchgate.net Laccase-catalyzed reactions, often requiring only air as the oxidant and producing water as the sole byproduct, are central to green chemistry approaches for synthesizing novel bioactive compounds and polymers. nih.govmdpi.com

The table below outlines key biocatalytic systems applicable to the synthesis of catechol derivatives.

Enzyme/SystemOrganism Source (Example)Reaction TypeSubstrate ClassProduct ClassCitation
Dioxygenase / DehydrogenasePseudomonas putidaAromatic dihydroxylation & DehydrogenationSubstituted benzenes3-Substituted catechols manchester.ac.ukresearchgate.netwur.nl
LaccaseTrametes versicolor, Pycnoporus coccineusOxidative couplingPhenols, CatecholsDimers, Oligomers, Polymers nih.govnih.govmdpi.com
LipaseCandida antarctica (Novozym 435)EsterificationAlcohols, Carboxylic acidsEsters nih.govnih.gov
MonooxygenasePseudomonas azelaica HBP1Hydroxylation2-Substituted phenols3-Substituted catechols wur.nl
Catechol OxidaseIpomoea batatas (sweet potato)Oxidationortho-Diphenolsortho-Quinones wikipedia.org

Advanced Spectroscopic and Structural Characterization of 3 10 Phenyldecyl Benzene 1,2 Diol and Its Derivatives

High-Resolution NMR Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of flexible molecules like 3-(10-phenyldecyl)benzene-1,2-diol. auremn.org.brnih.gov The long decyl chain introduces significant conformational flexibility, which can be studied by analyzing various NMR parameters.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly insightful. mdpi.com NOESY experiments can reveal through-space proximities between protons, providing crucial information about the folding of the alkyl chain and its spatial relationship with the catechol and terminal phenyl rings. For instance, NOE cross-peaks between the protons of the catechol ring and those of the decyl chain would suggest a folded conformation where the chain loops back towards the aromatic core.

The chemical shifts of the carbon and proton atoms also provide valuable conformational information. The flexible nature of the decyl chain means that the observed chemical shifts are an average of all populated conformations. auremn.org.br However, deviations from expected values for a simple linear chain can indicate the presence of preferred conformations or restricted rotation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table is generated based on typical chemical shift values for similar structural motifs.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Catechol H-46.80115.9
Catechol H-56.75115.5
Catechol H-66.88121.0
Catechol C-1 (OH)-145.2
Catechol C-2 (OH)-145.0
Catechol C-3-130.5
Decyl C-1'2.5535.8
Decyl C-2' to C-9'1.20-1.6029.0-31.9
Decyl C-10'2.6036.0
Phenyl H (ortho)7.28128.5
Phenyl H (meta)7.19128.3
Phenyl H (para)7.15125.6
Phenyl C (ipso)-142.8

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups within this compound. The spectra are characterized by vibrations of the catechol moiety, the alkyl chain, and the terminal phenyl group.

The most prominent features in the IR spectrum are the O-H stretching vibrations of the catechol hydroxyl groups. nih.gov These typically appear as a broad band in the region of 3300-3500 cm⁻¹, with the broadening resulting from hydrogen bonding. Intramolecular hydrogen bonding between the adjacent hydroxyl groups is a key feature of catechols. nih.gov

The aromatic C-H stretching vibrations of both the catechol and phenyl rings are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the long decyl chain will give rise to strong absorptions in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings typically appear in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR and Raman Bands for this compound This table is generated based on typical vibrational frequencies for the constituent functional groups.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch (H-bonded)3300-3500 (broad)Weak
Aromatic C-H stretch3000-31003000-3100
Aliphatic C-H stretch2850-29602850-2960
Aromatic C=C stretch1450-16001450-1600
C-O stretch (phenol)1200-1280Moderate
-CH₂- wagging/twisting1180-1350Weak

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is crucial for confirming the molecular weight of this compound and for elucidating its structure through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be expected, although it may be weak due to the lability of the molecule.

The fragmentation of long-chain alkylbenzenes is well-documented. core.ac.ukdocbrown.info A characteristic fragmentation pathway involves benzylic cleavage, which in this case would be the cleavage of the bond between the decyl chain and the terminal phenyl group, or the bond between the decyl chain and the catechol ring. Cleavage of the C-C bonds within the alkyl chain is also expected, leading to a series of fragment ions separated by 14 Da (CH₂).

A significant fragmentation pathway for alkylbenzenes is the McLafferty rearrangement, which can occur if the alkyl chain is sufficiently long. miamioh.edu This rearrangement involves the transfer of a gamma-hydrogen to the aromatic ring, followed by cleavage of the beta C-C bond.

Table 3: Predicted Key Mass Spectral Fragments for this compound This table is generated based on established fragmentation patterns of alkylbenzenes and catechols.

m/z Proposed Fragment Ion Fragmentation Pathway
326[C₂₂H₃₀O₂]⁺Molecular Ion
235[C₁₆H₂₇O₂]⁺Loss of phenyl group (C₆H₅)
123[C₇H₇O₂]⁺Benzylic cleavage at the catechol end
109[C₆H₅O₂]⁺Cleavage of the alkyl chain adjacent to the catechol ring
91[C₇H₇]⁺Tropylium ion from the phenyl end
77[C₆H₅]⁺Phenyl cation

X-ray Crystallography of Related Benzene-1,2-diol Derivatives for Solid-State Structure

Obtaining a single crystal of this compound suitable for X-ray crystallography can be challenging due to the molecule's conformational flexibility. libretexts.org However, the study of related, more rigid benzene-1,2-diol derivatives can provide valuable insights into the solid-state packing and intermolecular interactions. nih.govwikipedia.orglibretexts.org

X-ray crystallography of related catechol derivatives often reveals extensive hydrogen bonding networks. nih.gov The two adjacent hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of chains or more complex three-dimensional structures. The crystal packing is also influenced by van der Waals interactions between the aromatic rings and, in the case of long-chain derivatives, between the alkyl chains.

Analysis of crystal structures of similar compounds can help to understand how the long phenyldecyl chain might pack in the solid state, for instance, whether it adopts an extended conformation or folds to allow for pi-stacking interactions between the catechol and terminal phenyl rings.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Analogues

While this compound itself is achiral, the introduction of chiral centers, for instance, by substitution on the alkyl chain or by creating atropisomerism, would render the molecule optically active. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is the definitive method for assigning the stereochemistry of such chiral analogues. researchgate.netnih.gov

Theoretical calculations of CD spectra, often using time-dependent density functional theory (TD-DFT), can be used in conjunction with experimental data to confidently assign the absolute configuration of a chiral analogue. By comparing the experimental CD spectrum with the calculated spectra for different stereoisomers, the correct enantiomer or diastereomer can be identified.

Computational and Theoretical Studies of 3 10 Phenyldecyl Benzene 1,2 Diol

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule. For 3-(10-phenyldecyl)benzene-1,2-diol, these calculations can reveal details about its frontier molecular orbitals, charge distribution, and the conformational preferences of its long alkyl chain.

DFT methods, such as B3LYP, are often employed for their balance of computational cost and accuracy in predicting molecular geometries and electronic properties. researchgate.nettubitak.gov.tr Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used for more accurate energy calculations. stanford.edu

HOMO-LUMO Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich catechol (benzene-1,2-diol) ring, due to the presence of the hydroxyl groups. The LUMO, on the other hand, would likely be distributed over the aromatic system. The long phenyldecyl chain would have a lesser contribution to the frontier orbitals.

Table 1: Illustrative HOMO-LUMO Energies and Global Reactivity Descriptors for this compound (Calculated using DFT/B3LYP)

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-1.7
HOMO-LUMO Gap (ΔE)4.1
Ionization Potential (I)5.8
Electron Affinity (A)1.7
Global Hardness (η)2.05
Global Softness (S)0.49
Electronegativity (χ)3.75

Note: The values in this table are illustrative and based on typical values for similar aromatic diols. Actual calculated values may vary depending on the specific computational method and basis set used.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the most negative electrostatic potential is expected to be located around the oxygen atoms of the hydroxyl groups on the catechol ring, making them the primary sites for electrophilic attack and hydrogen bonding. tubitak.gov.tr The hydrogen atoms of these hydroxyl groups would exhibit a positive potential. The phenyl group at the end of the alkyl chain would also show regions of negative potential above and below the plane of the ring due to the π-electron cloud.

Conformational Landscape and Energetics of the Alkyl Chain

Studies on similar long-chain molecules show that the fully extended (all-trans) conformation is often the lowest in energy in the gas phase. However, in solution, interactions with solvent molecules can stabilize folded or bent conformations. The presence of the bulky phenyl group at one end and the catechol at the other will also influence the preferred conformations.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent. stanford.edu MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations can provide insights into:

Solvation: How the molecule is surrounded by solvent molecules and the nature of the solute-solvent interactions. The hydrophilic catechol head would interact favorably with polar solvents, while the long hydrophobic alkyl-phenyl tail would prefer nonpolar environments.

Aggregation: The tendency of these molecules to self-assemble or aggregate in solution. The amphiphilic nature of the molecule (having both hydrophilic and hydrophobic parts) might lead to the formation of micelles or other aggregates in certain solvents.

Intermolecular Interactions: The specific types of non-covalent interactions, such as hydrogen bonding between the catechol hydroxyl groups and π-π stacking interactions between the phenyl rings, that govern the molecule's behavior in solution. mdpi.com

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. jcsp.org.pkresearchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of experimental signals. jcsp.org.pk

DFT calculations can be used to compute the vibrational frequencies and their corresponding IR intensities. nbu.edu.sa Similarly, NMR chemical shifts can be calculated and correlated with experimental values. Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions and generating theoretical UV-Vis spectra. digitellinc.com

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted (Illustrative)Experimental (Typical Range)
IR (cm⁻¹)
O-H stretch (free)~36003550-3650
O-H stretch (H-bonded)~34003200-3500
Aromatic C-H stretch~30503000-3100
Aliphatic C-H stretch2850-29502850-2960
Aromatic C=C stretch1500, 16001450-1620
¹H NMR (ppm)
Ar-OH5.0-6.04.5-7.0
Ar-H (catechol)6.5-6.86.5-7.0
Ar-H (phenyl)7.1-7.37.0-7.5
-CH₂- (alkyl chain)1.2-1.61.2-1.8
¹³C NMR (ppm)
C-OH (catechol)145-148140-150
Ar-C (catechol)115-125110-130
Ar-C (phenyl)125-142125-145
Alkyl C22-3520-40

Note: Predicted values are illustrative. Actual values depend on the computational method, basis set, and solvent effects.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying the transition states that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. nih.gov

For this compound, theoretical studies could investigate various reactions, such as:

Oxidation: The catechol moiety is susceptible to oxidation to form a quinone. Computational methods can model the steps involved in this process, including the role of different oxidizing agents.

Electrophilic Aromatic Substitution: The reactivity of the catechol and phenyl rings towards electrophiles can be assessed by calculating the energies of the intermediate carbocations (sigma complexes).

Enzymatic Reactions: If this molecule is a substrate for an enzyme, computational methods (like QM/MM - Quantum Mechanics/Molecular Mechanics) can be used to model the reaction within the enzyme's active site.

By mapping out the potential energy surface of a reaction, chemists can gain a deeper understanding of the factors that control the reaction's outcome and selectivity.

Ligand Binding Site Analysis via Molecular Docking (Mechanistic, Non-Therapeutic)

No published research data is available for the molecular docking of this compound.

To provide a framework for future research, a hypothetical molecular docking study would typically involve the following:

Protein Target Selection: A protein of interest would be chosen based on a mechanistic hypothesis.

Ligand and Protein Preparation: The 3D structure of this compound and the target protein would be prepared using molecular modeling software. This includes adding hydrogen atoms, assigning charges, and defining the binding pocket.

Docking Simulation: A docking algorithm would be used to predict the preferred binding orientation and conformation of the compound within the protein's active site.

Analysis of Results: The results would be analyzed to determine key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

Mechanistic Investigations of 3 10 Phenyldecyl Benzene 1,2 Diol Reactivity

Oxidation Mechanisms of the Catechol Moiety

The oxidation of the catechol group is a central feature of its chemistry, proceeding through highly reactive intermediates.

Formation and Stability of o-Quinone Intermediates

The oxidation of catechols, including 3-substituted derivatives, readily yields highly reactive o-benzoquinones (o-quinones). researchgate.netnih.govnih.govresearchgate.net This transformation can be initiated by various oxidants, including enzymatic systems like tyrosinase and phenoloxidase, as well as chemical oxidants. nih.govresearchgate.net The initial step involves a two-electron, two-proton process to form the corresponding o-quinone. wikipedia.org

For 3-(10-phenyldecyl)benzene-1,2-diol, the oxidation would produce 3-(10-phenyldecyl)-o-benzoquinone. The long alkyl chain at the 3-position is not expected to electronically alter the fundamental oxidation mechanism of the catechol ring but may influence its rate and the stability of the resulting quinone through steric effects.

o-Quinones are known to be unstable and can undergo a variety of subsequent reactions. nih.gov Their reactivity is characterized by their ability to act as Michael acceptors, leading to nucleophilic addition reactions. researchgate.net The stability of the o-quinone intermediate is influenced by factors such as the solvent and the presence of nucleophiles. In aprotic solvents, some substituted o-quinones can be observed, while in the presence of nucleophiles like water or amines, they react rapidly. nih.govacs.org The long, lipophilic phenyldecyl chain may influence the partitioning of the molecule into different microenvironments, thereby affecting the local concentration of potential reactants and the stability of the quinone.

Radical Scavenging Mechanisms (Chemical Context)

Catechols are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals. beilstein-journals.org The primary mechanism of radical scavenging by phenolic compounds, including catechols, is through hydrogen atom transfer (HAT) from the hydroxyl groups to a radical species, which neutralizes the radical and forms a more stable phenoxyl radical. nih.gov

In the case of this compound, the catechol moiety can donate a hydrogen atom from one of its hydroxyl groups to a free radical (R•), forming a semiquinone radical. This semiquinone radical is stabilized by resonance. It can then donate the second hydrogen atom to another free radical, ultimately forming the corresponding o-quinone. The presence of the electron-donating alkyl chain can influence the hydrogen-donating ability of the catechol. Studies on alkylresorcinols have shown that the length of the alkyl chain can impact antioxidant activity, suggesting that the long phenyldecyl chain in this compound likely plays a role in its radical scavenging efficacy. researchgate.net

Electron Transfer Processes and Electrochemical Behavior

The electrochemical oxidation of catechols has been extensively studied using techniques like cyclic voltammetry. nih.govias.ac.inresearchgate.net These studies reveal that catechols undergo a quasi-reversible two-electron oxidation to form the corresponding o-quinone. nih.gov The oxidation potential is influenced by the substituents on the catechol ring and the pH of the medium. ias.ac.in

For this compound, the electrochemical behavior is expected to be similar to other 3-alkylcatechols. The cyclic voltammogram would likely show an anodic peak corresponding to the oxidation of the catechol to the o-quinone and a cathodic peak for the reverse reduction. The long phenyldecyl substituent may affect the diffusion of the molecule to the electrode surface and could slightly shift the oxidation potential compared to catechols with smaller alkyl groups. Studies on sterically hindered catechols have shown that the nature of the substituent significantly influences the electrochemical properties. nih.govbeilstein-journals.org

The electrochemical oxidation can be described by the following general steps:

Oxidation: Catechol → o-Quinone + 2e⁻ + 2H⁺

Reduction: o-Quinone + 2e⁻ + 2H⁺ → Catechol

The stability of the generated o-quinone can also be investigated electrochemically. In the absence of other reactive species, the quinone can be reduced back to the catechol. However, if the quinone undergoes follow-up chemical reactions, the reversibility of the electrochemical process will be diminished.

Interactions with Metal Ions and Coordination Chemistry

The catechol moiety is an excellent chelating ligand for a wide range of metal ions, particularly for hard metal ions like Fe(III). researchgate.netnih.gov

Chelation Properties and Complex Formation

This compound can act as a bidentate ligand, coordinating to a metal ion through the two adjacent hydroxyl groups after deprotonation. The formation of stable complexes with metal ions is a key aspect of its chemistry. With Fe(III), catechols typically form highly colored complexes. The stoichiometry of these complexes can vary, with common forms being mono-, bis-, and tris-catecholato-metal complexes. researchgate.netcarleton.edu

The stability of the metal-catechol complex is influenced by the pH of the solution, as deprotonation of the hydroxyl groups is necessary for chelation. The long phenyldecyl chain of this compound could influence the solubility and aggregation behavior of the resulting metal complexes in different solvents.

Table 1: General Characteristics of Catechol-Metal Complexes

PropertyDescription
Coordination Site The two adjacent hydroxyl groups of the catechol ring.
Common Metal Ions Fe(III), Ti(IV), Al(III), Cu(II), etc.
Stoichiometry Can form 1:1, 1:2, and 1:3 (metal:ligand) complexes.
Influencing Factors pH, solvent, metal-to-ligand ratio.

Role in Coordination Polymer Particle (CPP) Formation

The ability of catechols to act as bridging ligands between metal centers allows for the formation of coordination polymers. When multifunctional catechol ligands or specific reaction conditions are used, these polymers can self-assemble into coordination polymer particles (CPPs). mdpi.com

Computational studies on model systems have shown that the formation of CPPs from catechol-based ligands and iron ions is energetically favorable. mdpi.comsciforum.net The structure and stability of these CPPs are influenced by the nature of the ligand and the metal ion. While specific studies on this compound are not available, its structure suggests it could participate in the formation of such materials. The long, hydrophobic phenyldecyl chains could lead to the formation of CPPs with unique morphologies and properties, potentially forming micellar-like structures in aqueous environments with the catechol units oriented towards the metal-containing core and the hydrophobic tails extending outwards. The length of the alkyl chain between chelating groups has been shown to be a critical factor in whether monomeric or polymeric structures are favored. mdpi.com

Enzymatic Transformations and Biocatalyzed Reactions (Mechanistic Insights, Non-Physiological)

The catechol moiety of this compound is susceptible to enzymatic transformations, particularly oxidation. These reactions are of interest for understanding the compound's potential interactions in biological systems and for biocatalytic applications.

Tyrosinase, a copper-containing enzyme, is known to catalyze the oxidation of phenols and catechols. nih.govmdpi.com The presence of the 1,2-diol group on the benzene (B151609) ring of this compound makes it a potential substrate for this enzyme.

The proposed mechanism for the tyrosinase-mediated oxidation of this compound involves a two-step process. Initially, the catechol is oxidized to an ortho-quinone. This highly reactive intermediate can then undergo a variety of subsequent reactions. The long phenyldecyl chain is unlikely to directly participate in the initial oxidation but may influence the substrate's binding to the enzyme's active site and the stability of the resulting quinone.

Proposed Tyrosinase-Mediated Oxidation Pathway:

Binding: The this compound molecule binds to the active site of tyrosinase.

Oxidation: The enzyme facilitates the removal of two electrons and two protons from the hydroxyl groups of the catechol moiety, forming 3-(10-phenyldecyl)benzo-1,2-quinone.

Further Reactions: The resulting ortho-quinone is electrophilic and can react with available nucleophiles. In the absence of other nucleophiles, it may polymerize or undergo intramolecular reactions.

Reduction pathways for the formed ortho-quinone can also be considered. In the presence of reducing agents, such as ascorbate, the quinone can be reduced back to the catechol, completing a redox cycle.

Table 1: Hypothetical Kinetic Parameters for Tyrosinase-Mediated Oxidation of this compound

ParameterValueConditions
Michaelis Constant (Km)50 µMpH 7.0, 25°C
Maximum Velocity (Vmax)120 µmol/min/mgpH 7.0, 25°C
Specificity Constant (kcat/Km)2.4 x 106 M-1s-1pH 7.0, 25°C

Note: The data in this table is hypothetical and serves for illustrative purposes.

The potential for this compound to act as an enzyme inhibitor is an area of interest. For instance, β-glucuronidase is an enzyme involved in the cleavage of glucuronides. nih.govnih.gov Inhibition of this enzyme can have significant therapeutic implications. nih.gov

The binding of this compound to an enzyme like β-glucuronidase would likely involve a combination of interactions. The catechol group could form hydrogen bonds with amino acid residues in the enzyme's active site. The long, hydrophobic phenyldecyl chain could interact with hydrophobic pockets within the enzyme, contributing significantly to the binding affinity.

Proposed Binding Interactions with β-glucuronidase:

Hydrogen Bonding: The hydroxyl groups of the catechol ring can act as both hydrogen bond donors and acceptors, interacting with polar residues in the active site.

Hydrophobic Interactions: The ten-carbon alkyl chain and the terminal phenyl group can fit into hydrophobic regions of the binding site, potentially displacing water molecules and leading to a favorable entropic contribution to binding.

Pi-Stacking: The benzene ring of the catechol and the terminal phenyl group could engage in π-stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine in the active site.

Table 2: Hypothetical Inhibition Data for this compound against β-glucuronidase

ParameterValueInhibition Type
IC5015 µMCompetitive
Ki7.5 µMCompetitive

Note: The data in this table is hypothetical and serves for illustrative purposes.

Structure Activity Relationship Sar Studies: Mechanistic Perspectives of 3 10 Phenyldecyl Benzene 1,2 Diol Analogues

Influence of Alkyl Chain Length on Molecular Interactions and Reactivity

The length of the alkyl chain in alkylphenols and related compounds is a significant determinant of their physicochemical properties and biological activity. researchgate.netnih.gov Variations in the number of carbon atoms in the chain can modulate a molecule's hydrophobicity, which in turn affects its ability to cross cell membranes and interact with molecular targets. researchgate.net

Generally, increasing the alkyl chain length enhances the hydrophobicity of the molecule. researchgate.net This can lead to stronger interactions with non-polar regions of biological macromolecules, such as proteins and lipids. However, this relationship is not always linear. In some homologous series of compounds, a "cut-off" effect is observed, where biological activity increases with chain length up to a certain point, after which it plateaus or decreases. nih.gov This phenomenon is often attributed to reduced mobility and steric hindrance caused by excessively long chains. researchgate.net

For instance, in the context of antioxidant activity, longer alkyl chains in alkylresorcinols have been shown to decrease their radical scavenging capacity in some systems. nih.gov Conversely, in emulsion systems, an optimal antioxidant activity was observed at an intermediate chain length, highlighting the complex interplay between the molecular structure and the reaction environment. nih.gov The elongation of the alkyl chain can also influence the thermal stability and self-diffusion coefficients of related ionic liquids, with longer chains generally leading to lower self-diffusion. nih.gov

Interactive Table: Effect of Alkyl Chain Length on Physicochemical Properties

Property Influence of Increasing Alkyl Chain Length References
Hydrophobicity Increases researchgate.net
Biological Activity Often shows a "cut-off" effect nih.gov
Radical Scavenging Capacity May decrease nih.gov
Thermal Stability Can be affected researchgate.net

Impact of Phenyl Ring Position and Substitutions on Catechol Activity

The position of the phenyl ring and the presence of substituents on it can significantly alter the electronic properties and reactivity of the catechol core. researchgate.netacs.org Substituents on the benzene (B151609) ring can either donate or withdraw electrons, thereby influencing the charge distribution and the reactivity of the catechol group. researchgate.net

Electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl) groups, can increase the oxidation potential of the catechol and lower the pKa of the hydroxyl groups. This stabilizes the catechol form and can influence its coordination chemistry. researchgate.net Conversely, electron-donating groups can enhance the reactivity of the catechol towards oxidation. acs.org

The position of these substituents is also crucial. The electronic effects are most pronounced when substituents are in the ortho or para positions relative to the hydroxyl groups. Studies on various substituted catechols have shown that the nature and position of the substituent can modulate their antioxidant activity and their ability to participate in redox reactions. acs.orgresearchgate.net For example, the introduction of different functional groups on the benzene ring of dopamine, a catecholamine, alters its adhesion and reactivity properties. researchgate.net

Systematic studies on phenyl polyyne diols have revealed that substitutions on the phenyl ring, such as fluoro, chloro, or dioxolophenyl groups, can lead to favorable biological activity profiles. nih.gov Furthermore, research on tert-butyl-substituted catechols has shown that the interaction energy between the alkyl groups and the hydroxyl groups is comparable to that in alkyl-substituted phenols, suggesting that existing models for predicting formation enthalpies can be applied to these compounds. acs.orgresearchgate.net

Role of the Benzene-1,2-diol Moiety in Specific Molecular Recognition

The benzene-1,2-diol (catechol) moiety is a key structural feature responsible for the specific molecular recognition and biological activity of many compounds. researchgate.nettaylorandfrancis.com The two adjacent hydroxyl groups can act as hydrogen bond donors and acceptors, enabling the molecule to bind to specific sites on proteins and other biological targets. nih.gov

This diol system is also redox-active and can participate in electron transfer reactions, which is fundamental to the antioxidant properties of many catecholic compounds. acs.org The ability of the catechol group to chelate metals is another important aspect of its function, influencing various biological processes.

The specific arrangement of the hydroxyl groups in the 1,2-position is critical. This ortho configuration allows for the formation of stable complexes with metal ions and facilitates intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity. The oxidation of catechols can proceed through the formation of semiquinone radicals and subsequently to quinones, a process that is central to their biological and chemical activities. acs.org

Comparative Analysis with Other Alkyl Catechols and Resorcinols

A comparative analysis of 3-(10-phenyldecyl)benzene-1,2-diol with other alkyl catechols and alkyl resorcinols reveals important structure-activity trends. Catechols (1,2-dihydroxybenzenes) and resorcinols (1,3-dihydroxybenzenes) are structural isomers, and this difference in the relative positions of the hydroxyl groups leads to distinct chemical and biological properties. wikipedia.org

Generally, catechols are considered to exhibit stronger antioxidant activity than the corresponding resorcinols. researchgate.net This is often attributed to the ability of the ortho-hydroxyl groups in catechols to stabilize the resulting phenoxyl radical through hydrogen bonding and to participate more effectively in electron donation.

Studies comparing the inhibitory potency of different bronchodilating β2-agonists based on resorcinol, catechol, and saligenin scaffolds found that the disposition of the hydroxyl groups on the benzene ring did not solely determine the inhibition potency. nih.gov Instead, the nature of the side chain also played a significant role in the interaction with the target enzyme. nih.gov

Furthermore, clinical studies on cross-sensitivity between alkylresorcinols from Philodendron species and alkylcatechols from Toxicodendron species (poison ivy) have shown a lack of cross-reactivity. nih.gov This suggests that the immune system can distinguish between these structurally similar compounds, highlighting the specificity of molecular recognition. nih.gov Alkyl catechols have also been identified as potent activators of certain cellular pathways, such as the Nrf2 antioxidant response pathway, in some cases more potent than catechol itself. researchgate.net

Interactive Table: Comparison of Alkyl Catechols and Alkyl Resorcinols

Feature Alkyl Catechols (e.g., 3-substituted benzene-1,2-diol) Alkyl Resorcinols (e.g., 5-substituted benzene-1,3-diol) References
Hydroxyl Group Position 1,2- (ortho) 1,3- (meta) wikipedia.org
Antioxidant Activity Generally stronger Generally weaker researchgate.net
Cross-Reactivity Low cross-reactivity with alkylresorcinols in allergic contact dermatitis Low cross-reactivity with alkylcatechols in allergic contact dermatitis nih.gov

| Biological Pathways | Can be potent activators of pathways like Nrf2 | Also biologically active, but mechanisms may differ | researchgate.net |

Applications in Advanced Materials Science and Engineering

Bio-Inspired Adhesion and Surface Functionalization (Catechol-Based Coatings)

The field of bio-inspired materials has drawn significant inspiration from the remarkable ability of marine mussels to adhere to diverse surfaces in wet environments. nih.gov This adhesion is primarily attributed to the presence of 3,4-dihydroxyphenylalanine (DOPA), an amino acid containing a catechol group, in mussel adhesive proteins (MAPs). nih.gov The catechol moiety is the key to this wet adhesion, capable of a wide range of interactions including hydrogen bonding, metal chelation, π-π stacking, and covalent bond formation with substrates. mdpi.comresearchgate.net

By mimicking this natural strategy, synthetic polymers functionalized with catechol groups have been developed to create powerful adhesives and surface coatings. researchgate.net These catechol-based coatings can be applied to a virtually limitless range of organic and inorganic materials through a simple dip-coating process, forming thin, conformal films. berkeley.edu The catechol groups can displace bound water from surfaces and form strong bonds with metal oxides and other materials. acs.org This allows for robust surface functionalization, enabling the attachment of other molecules, such as antifouling polymers or bioactive agents, to a primed surface. berkeley.edu The incorporation of catechol into polymers imparts the material with the versatile chemical reactivity needed for designing advanced adhesives, antifouling coatings, and drug carriers. mdpi.com

The structure of 3-(10-phenyldecyl)benzene-1,2-diol is well-suited for these applications. The benzene-1,2-diol (catechol) group provides the adhesive functionality, while the long (10-phenyldecyl) aliphatic chain can influence the physical properties of the resulting coating, such as its hydrophobicity and flexibility.

Table 1: Interactions Facilitated by the Catechol Moiety

Interaction Type Description Substrate/Partner
Covalent Bonding Michael-type addition or Schiff base reactions with nucleophiles on the substrate surface. Amine or thiol groups on proteins/surfaces.
Coordination/Chelation Forms strong, often reversible, complexes with metal ions. Metal and metal oxide surfaces (e.g., TiO₂, Fe₃O₄). acs.org
Hydrogen Bonding The hydroxyl groups act as both donors and acceptors of hydrogen bonds. Various polar surfaces and polymers. nih.gov
π-π Stacking The aromatic ring interacts with other aromatic systems. Graphene, carbon nanotubes, aromatic polymers. mdpi.com

| Cation-π Interactions | Interaction between the electron-rich aromatic ring and cations. | Positively charged surface groups or ions like lysine. researchgate.net |

Role of this compound as a Component in Natural Lacquer

This compound is a component found in certain types of natural lacquer. researchgate.net Natural lacquer, known as "Urushi" in Japan, is derived from the sap of trees belonging to the Anacardiaceae family, such as Toxicodendron vernicifluum (the Japanese lacquer tree) and Gluta usitata (the Burmese lacquer tree). sakurako.com This sap is a water-in-oil emulsion containing phenolic lipids, water, glycoproteins, and a laccase enzyme. manupropria-pens.ch

The primary phenolic components of the sap determine its specific properties and are generally categorized as urushiols, laccols, or thitsiols, which differ in the length and saturation of their alkyl or alkenyl side chains attached to the catechol ring. urushi-joboji.com

Urushiol (B600771): Typically has a C15 or C17 side chain. It is the main component in the sap of Toxicodendron vernicifluum from Japan, China, and Korea. manupropria-pens.chreddit.com

Laccol: Features a C17 side chain and is the primary constituent in lacquer from Toxicodendron succedaneum. urushi-joboji.com

Thitsiol: Possesses a C17 side chain and is the main component in Burmese lacquer from Gluta usitata. This compound is a specific type of thitsiol. researchgate.net

The hardening of lacquer is not a drying process but an enzymatic polymerization. urushi-joboji.com In the presence of oxygen and moisture, the laccase enzyme catalyzes the oxidation of the catechol hydroxyl groups to form highly reactive quinones. These quinones then undergo complex polymerization reactions, cross-linking with each other and reacting with the unsaturated side chains to form a durable, glossy, and protective network. urushi-joboji.com This natural plastic is highly resistant to water, acid, and abrasion, which is why it has been used for millennia in decorative arts and as a protective coating. sakurako.comresearchgate.net

Table 2: Composition of Different Natural Lacquer Saps

Lacquer Source Main Phenolic Component Chemical Name Example Native Region
Toxicodendron vernicifluum Urushiol 3-pentadecylcatechol Japan, China, Korea manupropria-pens.churushi-joboji.com
Toxicodendron succedaneum Laccol Not specified Vietnam, Taiwan urushi-joboji.com

Potential in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govgoogle.com The choice of the organic ligand is critical as its geometry and functional groups dictate the final structure and properties of the framework. mdpi.com

The catechol group of this compound is an excellent candidate for a coordinating moiety in the synthesis of MOFs and CPs. The two adjacent hydroxyl groups can act as a bidentate chelating ligand, strongly binding to a variety of metal centers (e.g., Zn(II), Cd(II), Co(II)). nih.govresearchgate.net This coordination can lead to the formation of one-, two-, or three-dimensional networks with diverse topologies. nih.govnih.gov

While many MOFs are built from rigid carboxylate-based ligands, the use of flexible or multifunctional ligands is an area of growing interest. nih.gov The this compound molecule offers two key features for MOF design:

The Catechol Head: Provides a strong, directional binding site for metal ions, forming the nodes of the framework.

The incorporation of such a ligand could lead to MOFs with unique properties, for instance, as highly selective sensors for organic pollutants in water or as catalysts where the hydrophobic channels could concentrate nonpolar reactants.

Development of Novel Polymer Additives and Modifiers

The functional groups of this compound make it a promising candidate for use as a polymer additive and modifier. Its bifunctional nature allows it to interact with polymer systems in multiple ways.

Adhesion Promoter: When added to a polymer formulation for a coating or adhesive, the catechol moiety can improve adhesion to a wide variety of substrates, including challenging low-surface-energy plastics. acs.org Catechol-functionalized latex polymers have demonstrated significantly improved adhesion to thermoplastic polyolefin substrates. acs.org

Antioxidant and Stabilizer: The catechol structure is known for its antioxidant properties, as it can readily scavenge free radicals. Incorporating it into a polymer backbone or as an additive could enhance the thermal and oxidative stability of the material, prolonging its service life.

Plasticizer/Compatibilizer: The long, nonpolar phenyldecyl chain can act as a plasticizer, increasing the flexibility of rigid polymers. In polymer blends, its amphiphilic character could improve the compatibility between two otherwise immiscible polymers.

Functional Coatings and Composites Utilizing Catechol Chemistry

Building on its adhesive and chemical functionalities, this compound and related catechol compounds are instrumental in creating advanced functional coatings and composites. rsc.org The versatility of catechol chemistry allows for the development of materials with tailored properties for specific, high-performance applications. koreascience.kracs.org

Antimicrobial Surfaces: Catechol-containing coatings can be used to immobilize antimicrobial agents. For example, the catechol groups can reduce silver ions (Ag+) to form silver nanoparticles (AgNPs) directly on the surface, creating a coating with potent antibacterial activity against pathogens like E. coli and S. aureus. nih.govmdpi.com

Antifouling Coatings: By tethering anti-fouling polymers like polyethylene (B3416737) glycol (PEG) to a surface using a catechol anchor, coatings can be created that resist the attachment of cells and proteins, which is crucial for medical implants and marine applications. nih.gov

Hierarchical Nanomaterials: Catechol-based chemistry enables the layer-by-layer assembly of composite films. rsc.org By sequentially depositing a catechol-functionalized polymer binder and inorganic nanoparticles (like SiO₂ or TiO₂), it is possible to fabricate robust, multilayered structures with precisely controlled thickness and refractive index, suitable for applications like antireflective coatings or Bragg stacks. rsc.org

Dental Adhesives: In dentistry, achieving a strong bond to the dentin surface, especially when contaminated with saliva, is a major challenge. Catechol-functionalized polymers have been shown to act as effective dental adhesives for wet dentin, potentially reducing the failure rate of composite restorations. acs.orgnih.gov The catechol groups can chelate with calcium in the hydroxyapatite (B223615) of the dentin, forming a durable bond even in the presence of moisture. researchgate.netacs.org

Advanced Analytical Method Development for 3 10 Phenyldecyl Benzene 1,2 Diol Research

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a cornerstone technique for the quantitative analysis of aromatic compounds. The catechol ring in 3-(10-phenyldecyl)benzene-1,2-diol provides a chromophore that allows for sensitive detection by UV absorbance.

The chromatographic separation of this compound is typically achieved using reversed-phase HPLC. The long, nonpolar phenyldecyl chain dictates strong retention on hydrophobic stationary phases like C18 or C8. The choice of mobile phase is critical for achieving optimal resolution and peak shape. A typical mobile phase would consist of an aqueous component (often with a pH-adjusting buffer to ensure the catechol hydroxyl groups remain protonated) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to elute this strongly retained compound in a reasonable time frame while maintaining good peak symmetry.

The retention time of this compound will be significantly longer than that of simpler catechols due to the hydrophobic interaction of the C10 alkyl chain and the phenyl group with the stationary phase. This property is advantageous as it separates the analyte from more polar, early-eluting matrix components.

Table 1: Illustrative HPLC-UV Parameters for Analysis of this compound

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
UV Detection 280 nm
Expected Retention Time > 10 minutes

For research purposes, any developed HPLC-UV method must be validated to ensure data reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity: A calibration curve is constructed by analyzing standard solutions of this compound at several concentration levels. The method is considered linear if the coefficient of determination (r²) is typically ≥ 0.99.

Accuracy & Precision: Accuracy is assessed by spike-recovery experiments in the relevant research matrix, while precision (repeatability and intermediate precision) is determined by the relative standard deviation (RSD) of multiple analyses, with an acceptance criterion often set at <15%. nih.gov

LOD & LOQ: The LOD is the lowest concentration that can be reliably distinguished from background noise, and the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.gov These are crucial for trace-level research.

Research findings indicate that for similar diol compounds, LODs can range from approximately 4 to 11 ng/g, with accuracy between 90% and 122%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and detecting trace-level impurities. Due to the low volatility and polar nature of the catechol hydroxyl groups, derivatization is a mandatory step prior to GC analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or phenylboronic acid (PBA) can be used to convert the hydroxyl groups into more volatile silyl (B83357) or boronate esters, respectively. nih.govagriculturejournals.cz

The sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions by their mass-to-charge ratio (m/z), providing a unique fragmentation pattern or "fingerprint" for identification. For purity analysis, the primary peak of the derivatized analyte can be integrated, and its area can be compared to the areas of any impurity peaks. For trace analysis, selected ion monitoring (SIM) can be used to enhance sensitivity for specific, known impurities. agriculturejournals.cz

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

When analyzing this compound in complex matrices such as biological fluids or environmental samples, the selectivity of single-stage mass spectrometry may be insufficient. Hyphenated tandem mass spectrometry techniques like LC-MS/MS and GC-MS/MS offer significantly enhanced selectivity and sensitivity. psu.edupsu.edu

In LC-MS/MS, after separation by HPLC, the analyte is ionized (commonly by electrospray ionization, ESI) and enters the mass spectrometer. A specific precursor ion corresponding to the analyte is selected, fragmented, and then one or more specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM), drastically reduces background noise and matrix effects, which are common challenges in LC-MS analysis. psu.edunih.gov LC-MS/MS is particularly advantageous as it often does not require the derivatization step needed for GC-MS. psu.edu

Similarly, GC-MS/MS provides an extra layer of selectivity for analyzing derivatized samples, which is crucial for distinguishing the analyte from co-eluting matrix components that might share some common ions. thermofisher.com

Advanced Sample Preparation Techniques for Research Matrices

The quality of analytical data is highly dependent on the sample preparation step. The goal is to isolate this compound from the matrix, remove interferences, and concentrate the analyte to a level suitable for instrument analysis.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. Given the hydrophobic nature of this compound, it can be extracted from an aqueous sample into an organic solvent like ethyl acetate (B1210297) or hexane.

Solid-Phase Extraction (SPE): SPE offers a more efficient and selective alternative to LLE. For this compound, a reversed-phase SPE cartridge (e.g., C18) would be appropriate. The sample is loaded onto the cartridge, interfering polar compounds are washed away, and the analyte is then eluted with a strong organic solvent. This technique is highly effective for cleaning up complex samples and concentrating the analyte.

Automated Sample Preparation: Modern laboratories may utilize automated systems, such as those integrated with autosamplers, to perform extraction procedures. thermofisher.com Automation improves throughput, reduces solvent consumption, and enhances the reproducibility of the extraction process. thermofisher.com

Future Research Directions and Unexplored Avenues for 3 10 Phenyldecyl Benzene 1,2 Diol

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of 3-(10-phenyldecyl)benzene-1,2-diol and its analogs is a primary area for future research. Current synthetic strategies for alkylcatechols often rely on traditional methods that may involve harsh reagents and generate significant waste. Future efforts should focus on the principles of green chemistry to devise more sustainable routes.

Promising avenues include:

Biocatalytic Approaches: The use of enzymes, such as tyrosinase and laccase, offers a mild and selective method for the hydroxylation of corresponding long-chain alkylphenols to produce the desired catechol structure. Research into identifying or engineering enzymes with high specificity for substrates bearing long, functionalized alkyl chains will be crucial. The enzymatic oxidation of phenols to catechols, followed by in-situ reduction of the resulting quinones, has shown promise for smaller alkylcatechols and could be adapted for more complex structures.

Greener Friedel-Crafts Alkylation: Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids, leading to significant waste. The exploration of solid acid catalysts, such as zeolites or functionalized resins, could provide a reusable and more environmentally friendly alternative for attaching the 10-phenyldecyl chain to the catechol ring.

Catalytic C-H Functionalization: Direct, catalytic C-H activation and functionalization of the catechol or a protected derivative represents a highly atom-economical approach. Developing selective catalysts that can direct the alkylation to the desired position on the benzene (B151609) ring would be a significant advancement.

Sustainable Cross-Coupling Reactions: The use of greener reaction media, such as water or bio-derived solvents, in combination with modern, highly active palladium or nickel catalysts, could be explored for coupling a catechol precursor with a suitable 10-phenyldecyl electrophile or nucleophile. Mechanistic studies of such reactions, including the potential role of Ni(I) species in nickel-catalyzed couplings, could lead to the design of more efficient catalytic systems.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Pathways for this compound

Synthetic PathwayPotential AdvantagesPotential Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Enzyme stability and substrate scope for long-chain compounds.
Greener Friedel-Crafts Reusable catalysts, reduced waste streams.Catalyst deactivation, regioselectivity control.
C-H Functionalization High atom economy, fewer synthetic steps.Catalyst development for selective functionalization.
Sustainable Cross-Coupling Use of green solvents, high efficiency.Catalyst cost and stability, purification from aqueous media.

Deeper Computational Modeling of Complex Systems

The amphiphilic nature of this compound, with its polar catechol headgroup and a long, nonpolar tail terminating in a phenyl ring, makes it an excellent candidate for computational modeling studies. Such in silico investigations can provide profound insights into its behavior in complex environments, guiding experimental work and accelerating discovery.

Future computational research should focus on:

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the self-assembly of this compound in aqueous and non-aqueous environments. These simulations can predict the formation of micelles, vesicles, or other supramolecular structures and elucidate the role of the terminal phenyl group in directing these assemblies. Furthermore, MD simulations can model the interaction of this molecule with lipid bilayers, providing insights into its potential to incorporate into and modify cell membranes.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure and reactivity of the molecule. These studies can help to understand its antioxidant properties, redox potentials, and the mechanisms of its chemical reactions. DFT can also be used to model the interaction of the catechol moiety with metal ions, which is crucial for its potential applications in materials science and nanotechnology.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a library of related long-chain alkylcatechols, QSAR models can be developed to predict their biological activities or physical properties. This approach can accelerate the discovery of compounds with optimized properties for specific applications, such as enhanced antioxidant activity or specific membrane interactions.

Modeling Interactions with Biomolecules: In silico docking and molecular dynamics simulations can be used to predict the binding of this compound to proteins and other biological targets. This could reveal potential therapeutic applications, for example, by identifying enzymes or receptors that are modulated by this compound.

Investigation of Less-Explored Mechanistic Pathways and Novel Reactivities

The reactivity of catechols is dominated by their oxidation to semiquinones and quinones. However, the presence of the long 10-phenyldecyl substituent may introduce novel mechanistic pathways and reactivities that are yet to be explored.

Key areas for investigation include:

Influence of the Alkyl-Phenyl Chain on Oxidation: Research should be directed towards understanding how the long, flexible chain and the terminal phenyl group affect the kinetics and thermodynamics of catechol oxidation. The chain may influence the accessibility of the catechol headgroup to oxidants or create a local microenvironment that alters its redox properties.

Intramolecular Interactions and Reactions: The potential for the terminal phenyl group to interact with the catechol ring via π-π stacking or other non-covalent interactions should be investigated. Such interactions could influence the conformation of the molecule and its reactivity. The possibility of intramolecular cyclization or other reactions under specific conditions should also be explored.

Reactivity at Interfaces: Given its amphiphilic character, this compound is likely to accumulate at interfaces (e.g., oil-water, air-water). Studying its reactivity in these environments is crucial, as it may differ significantly from its behavior in bulk solution. This is particularly relevant for its potential applications in emulsion stabilization and surface modification.

Enzymatic and Biomimetic Reactions: Beyond simple oxidation, the potential for this molecule to act as a substrate for other enzymes should be investigated. For example, enzymes involved in lipid metabolism or aromatic compound degradation might exhibit novel activities towards this substrate. Furthermore, exploring its reactivity in biomimetic systems, such as in the presence of metal ions that mimic the active sites of metalloenzymes, could reveal new catalytic or material-forming capabilities.

Integration into Emerging Fields of Supramolecular Chemistry and Nanotechnology

The unique molecular structure of this compound makes it a prime candidate for applications in supramolecular chemistry and nanotechnology. The combination of a versatile catechol anchor with a long, hydrophobic chain and a terminal aromatic group offers a rich platform for creating novel materials and functional systems.

Future research in this area could focus on:

Self-Assembled Nanostructures: The ability of this amphiphilic molecule to self-assemble into well-defined nanostructures, such as micelles, nanotubes, or vesicles, in solution should be thoroughly investigated. The influence of the terminal phenyl group on the packing and morphology of these assemblies is a particularly interesting avenue for exploration. These nanostructures could find applications as drug delivery vehicles, nanoreactors, or templates for the synthesis of other nanomaterials.

Surface Modification and Functional Coatings: The adhesive properties of the catechol group are well-documented and can be exploited to graft this compound onto a wide variety of surfaces, including metals, metal oxides, and polymers. The long alkyl-phenyl chain would then form a functional outer layer, which could be designed to be hydrophobic, lubricating, or to have specific recognition properties. Such coatings could be used to create antifouling surfaces, biocompatible implants, or sensors.

Hybrid Materials and Nanocomposites: The catechol moiety can chelate metal ions, providing a route to the formation of metal-organic coordination polymers and hybrid materials. By incorporating metal ions, the properties of the self-assembled structures can be tuned, leading to materials with interesting magnetic, optical, or catalytic properties. Furthermore, this molecule could be used as a surface-modifying agent for nanoparticles, improving their dispersibility and creating functional nanocomposites.

Biomimetic Adhesives and Hydrogels: Inspired by the adhesive proteins of mussels, which are rich in catechol-containing amino acids, this compound could be incorporated into polymers to create novel underwater adhesives and self-healing hydrogels. The long alkyl chain could enhance the hydrophobic interactions and cohesive strength of these materials.

Comprehensive Review of Structure-Reactivity Relationships within the Alkylcatechol Class

To fully understand the potential of this compound, it is essential to place it within the broader context of the alkylcatechol class of compounds. A systematic and comprehensive review of the structure-reactivity relationships for this class is a critical, yet underexplored, area of research.

Such a review should aim to:

Correlate Alkyl Chain Length and Branching with Reactivity: Systematically investigate how variations in the length, branching, and saturation of the alkyl chain affect the key chemical properties of alkylcatechols. This would include their antioxidant activity, redox potentials, pKa values, and susceptibility to enzymatic and chemical oxidation.

Elucidate the Role of Substituent Position: Compare the properties of 3- and 4-alkylcatechols to understand how the position of the alkyl substituent on the catechol ring influences its reactivity and interactions with its environment.

Investigate the Impact of Terminal Functional Groups: The presence of a terminal phenyl group in this compound is a key feature. A systematic study of alkylcatechols with different terminal functional groups (e.g., alcohols, carboxylic acids, amines) on the alkyl chain would provide valuable insights into how these groups can be used to tune the properties and applications of these molecules.

Develop a Predictive Framework: By combining experimental data with computational modeling, the ultimate goal would be to develop a predictive framework that allows for the rational design of alkylcatechols with specific, desired properties. This would greatly accelerate the development of new functional molecules for a wide range of applications.

A summary of key structural features and their potential influence on reactivity is provided in Table 2.

Table 2: Structure-Reactivity Relationships in Alkylcatechols: Areas for Future Investigation

Structural FeaturePotential Influence on Reactivity and Properties
Alkyl Chain Length Affects hydrophobicity, solubility, self-assembly, and interaction with biological membranes.
Alkyl Chain Branching Influences steric hindrance around the catechol ring, potentially altering reaction rates and selectivity.
Alkyl Chain Unsaturation Can provide additional reactive sites and influence the conformational flexibility of the molecule.
Position of Alkyl Chain May impact the electronic properties of the catechol ring and its accessibility for reactions.
Terminal Functional Group Offers opportunities for further chemical modification and can dictate the overall properties of the molecule.

By systematically addressing these unexplored avenues, the scientific community can unlock the full potential of this compound and the broader class of long-chain alkylcatechols, paving the way for new discoveries and applications in chemistry, materials science, and beyond.

Q & A

Q. What are the key spectroscopic and chromatographic methods for identifying 3-(10-phenyldecyl)benzene-1,2-diol in complex mixtures?

  • Answer : High-Performance Liquid Chromatography (HPLC) is a primary method for identification. For example, Thitsiol 16 (the compound ) and Urushiol 15:2 were differentiated using HPLC, with molecular formulas C₂₂H₃₀O₂ (326.47 g/mol) and C₂₁H₃₂O₂ (316.48 g/mol), respectively . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) complement HPLC for structural confirmation. Researchers should optimize solvent systems and column types (e.g., reversed-phase C18) to resolve structurally similar compounds.

Q. How can researchers synthesize this compound, and what are the common challenges in its purification?

  • Answer : Synthetic routes include coupling reactions like Horner–Wadsworth–Emmons or McMurry coupling, as demonstrated for analogous benzene-1,2-diol derivatives . Challenges involve regioselectivity in introducing the 10-phenyldecyl chain and avoiding oxidation of the catechol moiety. Purification often requires flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using solvents like methanol. Impurities from incomplete deprotection of hydroxyl groups are common and must be monitored via TLC or LC-MS .

Advanced Research Questions

Q. What computational approaches are recommended to study the electronic properties and reaction mechanisms involving this compound?

  • Answer : Density Functional Theory (DFT) calculations are critical for analyzing electronic transitions, solvation effects, and non-covalent interactions. For example, Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots have been used to study packing dynamics in benzene-1,2-diol crystals, revealing dominant H-bonding and van der Waals interactions . Researchers should use software like Gaussian or Crystal Explorer, incorporating solvent models (e.g., PCM for aqueous phases) and excited-state calculations (TD-DFT) to simulate UV-Vis spectra .

Q. How does the genotoxic potential of benzene-1,2-diol derivatives impact the safety protocols for handling this compound in laboratory settings?

  • Answer : Benzene-1,2-diol derivatives are classified as 'Muta 2' (suspected mutagen) by ECHA due to in vitro and in vivo genotoxicity data. Exposure limits should adhere to the Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (0.0025 µg/kg body weight/day). Researchers must use PPE (gloves, fume hoods) and implement waste neutralization protocols (e.g., oxidation with KMnO₄) to degrade reactive catechol groups .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related compound, 3-(3,5-dichlorophenyl)benzene-1,2-diol, was analyzed using a Nonius KappaCCD diffractometer (λ = 0.71073 Å), revealing a monoclinic P21/c space group with unit cell parameters a = 6.2198 Å, b = 16.9271 Å, and β = 101.013° . Challenges include growing high-quality crystals via slow evaporation (e.g., in methanol/water) and addressing disorder in the alky chain via refinement tools like SHELXL .

Q. How do metabolic pathways influence the degradation products of this compound in biological systems?

  • Answer : Microbial degradation in the gut or environment can convert benzene-1,2-diol derivatives into smaller metabolites like 3,4-dihydroxybenzoic acid via α-oxidation and decarboxylation. Phase I/II metabolism studies in mice suggest enzymatic dehydrogenation and conjugation (e.g., glucuronidation) as key pathways . Researchers should use LC-MS/MS with isotopically labeled standards to track metabolite formation in urine or plasma samples .

Methodological Considerations Table

Research AspectRecommended TechniquesKey ChallengesReferences
Identification HPLC, NMR, MSResolving structural analogs
Synthesis Horner–Wadsworth–Emmons reactionRegioselectivity, oxidation control
Toxicity Ames test, micronucleus assayAdhering to TTC thresholds
Crystallography SCXRD, Hirshfeld analysisCrystal disorder in flexible chains
Computational DFT, NCI plotsSolvent model accuracy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.